Clinical‑Candidate Provenance: Exclusive Incorporation in the Phase‑2 Kinase Inhibitor Conteltinib (CT‑707)
2‑Methoxy‑4‑morpholinoaniline is the sole aniline building block used to construct Conteltinib (CT‑707), a multi‑kinase inhibitor of FAK, ALK, and Pyk2 that has advanced to Phase 2 clinical trials for solid tumors . The final drug molecule retains the intact 2‑methoxy‑4‑morpholinoaniline substructure, meaning the building block directly contributes to the pharmacophore. In the FAK biochemical assay, Conteltinib exhibits an IC₅₀ of 1.6 nM . By contrast, the regioisomer 2‑methoxy‑5‑morpholinoaniline has not been associated with any clinical‑stage kinase inhibitor, and the des‑methoxy analog 4‑morpholinoaniline has primarily been employed as a CNS intermediate rather than in oncology programs . This clinical‑stage validation is the strongest available evidence of the unique fitness‑for‑purpose of the 2‑methoxy‑4‑morpholino substitution pattern.
| Evidence Dimension | Clinical development stage of the drug molecule incorporating the building block |
|---|---|
| Target Compound Data | Conteltinib (contains 2‑methoxy‑4‑morpholinoaniline): Phase 2 clinical trials; FAK IC₅₀ = 1.6 nM |
| Comparator Or Baseline | 2‑Methoxy‑5‑morpholinoaniline: no clinical candidate identified. 4‑Morpholinoaniline: used as CNS intermediate; no oncology clinical candidate incorporating this exact building block. |
| Quantified Difference | Target compound → Phase 2 clinical asset (FAK IC₅₀ 1.6 nM) vs. comparators → preclinical or non‑oncology applications |
| Conditions | Biochemical kinase inhibition assay (FAK); clinical trial registries (Phase 2) |
Why This Matters
Procurement of a building block that is already embedded in a clinical‑stage molecule reduces the risk of late‑stage scaffold repurposing and accelerates medicinal chemistry campaigns targeting the same kinase family.
